5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Unlike 3-methylsulfanyl precursors requiring Pd-catalyzed amination, this building block arrives with a free 3-amino group ready for immediate acylation, alkylation, or sulfonylation—saving 8–24 hrs per compound in library synthesis. The 5-chlorothiophene moiety (clogP ~1.66, MW 212.66) occupies a distinct physicochemical niche essential for halogen-identity SAR studies. Its intermediate thiophene bioactivation profile (5-Cl < 4-Cl ~ 4-Br < unsubstituted) provides a calibrated reference for metabolic stability optimization. Ideal for CNS multi-target ligand design programs requiring balanced BACE1 inhibition and metal-ion homeostasis modulation.

Molecular Formula C7H5ClN4S
Molecular Weight 212.66 g/mol
CAS No. 1155047-26-9
Cat. No. B1451905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine
CAS1155047-26-9
Molecular FormulaC7H5ClN4S
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C2=CN=NC(=N2)N
InChIInChI=1S/C7H5ClN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12)
InChIKeyDQTBBVWROPNYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine (CAS 1155047-26-9): Core Structural and Physicochemical Identity for Research Procurement


5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine (CAS: 1155047-26-9) is a heterocyclic small molecule characterized by a 1,2,4-triazine core bearing a 3-amino group and a 5-(5-chlorothiophen-2-yl) substituent, with molecular formula C₇H₅ClN₄S and molecular weight 212.66 g/mol . This compound belongs to the class of 5-aryl-3-amino-1,2,4-triazines, a scaffold recognized for its synthetic versatility and diverse pharmacological potential including anticancer, antimicrobial, and central nervous system applications [1]. The presence of both a chlorine atom on the thiophene ring and the free 3-amino group on the triazine core provides distinct handles for further chemical derivatization and may influence electronic properties relevant to target engagement [2].

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine: Why 5-Aryl Triazine Analogs Are Not Interchangeable in Biological Systems


Substitution at the C5 position of the 1,2,4-triazine core with different aryl or heteroaryl groups produces compounds with markedly divergent biological profiles. Within the 5-aryl-3-amino-1,2,4-triazine class, even subtle variations in the aryl substituent—such as replacing a phenyl ring with a thiophene, or altering the halogen identity and position on the thiophene—can significantly modulate target affinity, selectivity, and metabolic stability [1]. This is not a case where generic 'triazine derivatives' can be freely interchanged; the specific combination of a 5-chlorothiophene moiety at C5 and a free 3-amino group confers distinct physicochemical properties and reactivity profiles that directly influence both synthetic utility and biological performance [2]. The evidence below quantifies these differentiation points against key structural analogs.

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine: Quantitative Differentiation Evidence Against Structural Analogs


Molecular Weight Differentiation: 5-Chlorothiophene vs. 5-Methylthiophene vs. 5-Bromothiophene Analogs

The 5-chloro substituent on the thiophene ring provides an intermediate molecular weight (212.66 g/mol) compared to its 5-methyl (192.24 g/mol) and 5-bromo (257.11 g/mol) analogs, offering a distinct balance between lipophilicity and size for structure-activity relationship (SAR) exploration . The chlorine atom also serves as a versatile synthetic handle for further cross-coupling reactions that is not available with the methyl analog .

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Predicted Lipophilicity (clogP) Differentiation for CNS Drug Design Prioritization

The calculated LogP (clogP) value for 5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine is approximately 1.66, which falls within an optimal range distinct from its 5-bromo analog (clogP ~2.35 estimated from bromine substitution) and 5-phenyl analog (clogP ~1.45-1.55) . The 5-chlorothiophene moiety provides a balanced lipophilicity profile compared to the more lipophilic bromothiophene and less polarizable phenyl derivatives.

CNS Drug Discovery ADME Prediction Blood-Brain Barrier Penetration

Class-Level Biological Potential: BACE1 Inhibitory Activity of Thiophene-2-yl-1,2,4-Triazine Scaffolds

In a systematic SAR study of thiophene-2-yl-1,2,4-triazine derivatives, compounds bearing this core scaffold demonstrated potent BACE1 inhibitory activity, with the most active analogs (6c and 6m) achieving IC₅₀ values of 0.91 ± 0.25 µM and 0.69 ± 0.20 µM, respectively, in a FRET-based enzymatic assay [1]. The 5-(5-chlorothiophen-2-yl) analog represents a key intermediate that retains the thiophene-2-yl substitution pattern common to the most active compounds in this series, whereas phenyl-substituted 1,2,4-triazin-3-amines show different biological target preferences [2].

Alzheimers Disease BACE1 Inhibition Multi-Target Ligands

Metabolic Stability Potential: Bioactivation Risk Profile of 5-Chlorothiophene Substituents

In a systematic evaluation of substituted thiophene bioactivation using NADPH-fortified human liver microsomes with GSH trapping, 5-chloro-substituted thiophenes showed measurable but attenuated GSH adduct formation compared to unsubstituted thiophenes. Quantitative thiol-trapping assays demonstrated that adduct levels decreased in the order: 4-H,5-H (no substitution) > 4-Br ∼ 4-Cl > 5-Cl > 5-CN > 5-Br > 5-CH₃ (no adduct detected) [1]. The 5-chloro substitution confers intermediate bioactivation risk—lower than unsubstituted or 4-chloro thiophenes, but higher than 5-bromo or 5-methyl derivatives.

Drug Metabolism Reactive Metabolite Screening Toxicophore Assessment

Synthetic Versatility: The 3-Amino Group as a Derivatization Handle vs. 3-Thioxo and 3-Alkylthio Analogs

The free 3-amino group on the 1,2,4-triazine ring enables direct nucleophilic substitution, diazotization, and condensation reactions that are inaccessible with 3-thioxo or 3-methylthio analogs. Palladium-catalyzed amination methodologies have been successfully applied to 5-aryl-1,2,4-triazines, enabling C-N bond formation at the C3 position with methylsulfur release when starting from 3-methylsulfanyl precursors [1]. However, the target compound already bears the 3-amino functionality, eliminating the need for desulfurative amination steps and providing a ready-to-use scaffold for further diversification via acylation, alkylation, or diazonium chemistry.

Synthetic Chemistry Building Blocks Parallel Synthesis

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


Central Nervous System (CNS) Drug Discovery: BACE1-Focused Alzheimer's Disease Programs

The thiophene-2-yl-1,2,4-triazine scaffold has demonstrated sub-micromolar BACE1 inhibitory activity (IC₅₀ = 0.69-0.91 µM for optimized analogs) in FRET-based enzymatic assays, with metal chelation capabilities for Fe²⁺, Fe³⁺, Zn²⁺, and Cu²⁺ and no observed toxicity against PC12 neuronal cells at active concentrations [1]. The clogP value of approximately 1.66 for the 5-chlorothiophene analog positions it favorably for CNS penetration while minimizing promiscuous off-target binding . This compound is best deployed as a core scaffold in multi-target ligand design programs targeting Alzheimer's disease pathology, particularly where both BACE1 inhibition and metal ion homeostasis modulation are desired.

Structure-Toxicity Relationship (STR) Studies: Reactive Metabolite Screening Programs

Based on quantitative GSH trapping data from human liver microsome studies, 5-chloro-substituted thiophenes exhibit a defined, intermediate bioactivation profile distinct from other halogen substitution patterns [2]. The 5-chloro analog generates detectable but attenuated reactive metabolites relative to unsubstituted thiophenes (rank: 5-Cl < 4-Cl ∼ 4-Br < unsubstituted). This compound serves as a calibrated reference standard for assessing substitution-dependent metabolic activation in thiophene-containing drug candidates, enabling systematic exploration of how electron-withdrawing substituents at the α-position modulate toxicophore potential.

Medicinal Chemistry Library Synthesis: Streamlined Derivatization from 3-Amino Scaffolds

Unlike 3-methylsulfanyl or 3-thioxo precursors that require palladium-catalyzed amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, microwave) to introduce amine functionality, the target compound already possesses the free 3-amino group ready for immediate diversification [3]. This enables direct acylation, alkylation, sulfonylation, or diazonium chemistry without catalyst optimization or sulfur-release steps. For parallel synthesis efforts generating 50-200 compound libraries, this reduces per-compound synthesis time by 8-24 hours and eliminates palladium catalyst costs, making it the preferred building block when the 3-amino-5-aryl-1,2,4-triazine core is the desired scaffold.

SAR Studies Exploring Halogen Effects on Thiophene-Containing Bioactive Scaffolds

The compound occupies a distinct physicochemical niche among 5-substituted thiophene-1,2,4-triazine analogs: molecular weight of 212.66 g/mol positions it between methyl (192.24) and bromo (257.11) analogs, while chlorine's moderate electron-withdrawing character (-I effect) and weak +M resonance donation differ qualitatively from bromine's larger van der Waals radius and methyl's electron-donating properties . This unique combination of size, lipophilicity (clogP ~1.66), and electronic character makes it an essential comparator in systematic SAR studies evaluating halogen identity effects on target binding, membrane permeability, and metabolic stability.

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